molecular formula C28H33N7O2S B608597 LIT-001 (free base) CAS No. 2245072-20-0

LIT-001 (free base)

Cat. No. B608597
M. Wt: 531.679
InChI Key: AOPORIRPXVMWSL-DEOSSOPVSA-N
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Description

LIT-001 free base is the first nonpeptide oxytocin receptor (OT-R) agonist . It improves social interaction in a mouse model of autism . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .


Molecular Structure Analysis

The molecular structure of LIT-001 free base is represented by the formula C28H33N7O2S . The exact mass is 531.24 and the molecular weight is 531.679 .


Physical And Chemical Properties Analysis

LIT-001 free base has a molecular weight of 531.67 and a formula of C28H33N7O2S . The exact physical and chemical properties of LIT-001 free base are not detailed in the available sources.

Scientific Research Applications

1. Non-Destructive Testing and Evaluation

LIT-001 has been utilized in non-destructive testing, particularly in characterizing and evaluating biological and industrial materials. An innovative approach demonstrated the feasibility of using inexpensive cellphone attachment infrared cameras for Lock-in Thermography (LIT), suggesting potential for low-cost thermography systems in various fields (Razani, Parkhimchyk, & Tabatabaei, 2018).

2. Space Technology and Atmospheric Research

LIT-001's application in space technology was exemplified by the Lidar In-Space Technology Experiment (LITE), developed by NASA for space shuttle flights. This technology provided vital data on atmospheric phenomena, aiding in the development of global climate models (McCormick et al., 1993).

3. Medical Applications in Cancer Treatment

In medical research, LIT-001 has been pivotal in Laser Immunotherapy (LIT) for treating cancer. This method combines local laser irradiation with immunological stimulation, showing promise in managing deeper tumors or tumors with heavily pigmented overlying skin (Le et al., 2011).

4. Solar Cell and Semiconductor Analysis

Lock-in Thermography is a standard method for imaging and evaluating leakage currents in solar cells and semiconductor components. It helps in failure analysis and efficiency optimization of these devices, indicating its broad applicability in the electronics industry (Breitenstein et al., 2018; Breitenstein & Sturm, 2019).

5. Material Science and Engineering

In material science, LIT-001 aids in understanding the heating power of nanomaterials like superparamagnetic iron oxide nanoparticles (SPIONs) and can evaluate the heating potential of various particle sizes under an alternating magnetic field (Lemal et al., 2017).

6. Dentistry and Early Disease Detection

The use of LIT-001 in dentistry has shown potential for early detection of dental caries, a significant advancement over traditional methods like X-rays or visual inspection. This application demonstrates its capability in early disease diagnosis and intervention (Thapa et al., 2020).

properties

IUPAC Name

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPORIRPXVMWSL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LIT-001 (free base)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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